
Methyl 2,4-dinitrobenzenesulfonate
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Description
Methyl 2,4-dinitrobenzenesulfonate is a useful research compound. Its molecular formula is C7H6N2O7S and its molecular weight is 262.20 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2,4-dinitrobenzenesulfonate (MDNBS) is a chemical compound that has garnered attention for its biological activity, particularly in the context of its interactions with biological systems and potential applications in research and medicine. This article provides a comprehensive overview of the biological activity of MDNBS, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
MDNBS is characterized by the following chemical structure:
- Molecular Formula : C7H6N2O7S
- Molecular Weight : 262.2 g/mol
- CAS Number : 1485-91-2
The compound features a methyl group and two nitro groups attached to a benzene ring, along with a sulfonate group, which is responsible for its reactivity and biological interactions .
Mechanisms of Biological Activity
MDNBS exhibits various biological activities primarily through its electrophilic nature, which allows it to interact with nucleophiles in biological systems. The following mechanisms have been identified:
- Nucleophilic Substitution Reactions : MDNBS can undergo nucleophilic aromatic substitution reactions, leading to the modification of proteins and nucleic acids. This property has implications in studying protein function and cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells by generating ROS, which can lead to cellular damage or apoptosis .
Cytotoxicity
MDNBS has demonstrated cytotoxic effects in various cell lines. For instance, studies have reported that exposure to MDNBS leads to increased cell death in cancer cell lines due to its ability to disrupt normal cellular functions . The median lethal concentration (LC50) has been observed in the micromolar range, indicating significant toxicity at relatively low concentrations.
Antimicrobial Activity
Research indicates that MDNBS possesses antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of inhibition depending on the concentration and exposure time. The compound's structure-activity relationship suggests that modifications to the benzene ring can enhance or reduce its antimicrobial efficacy .
Study on Cancer Cell Lines
A notable study explored the effects of MDNBS on breast cancer cell lines. The results indicated that MDNBS treatment resulted in a significant decrease in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates and found that MDNBS triggered apoptotic pathways through ROS generation .
Cell Line | LC50 (µM) | Apoptosis Rate (%) |
---|---|---|
MCF-7 (Breast) | 15 | 70 |
HeLa (Cervical) | 20 | 65 |
A549 (Lung) | 25 | 60 |
Antimicrobial Testing
In antimicrobial studies, MDNBS was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that MDNBS exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 50 |
Properties
CAS No. |
1485-91-2 |
---|---|
Molecular Formula |
C7H6N2O7S |
Molecular Weight |
262.20 g/mol |
IUPAC Name |
methyl 2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C7H6N2O7S/c1-16-17(14,15)7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 |
InChI Key |
PHHGZNIUDPMBAW-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.